Larotaxel

Description

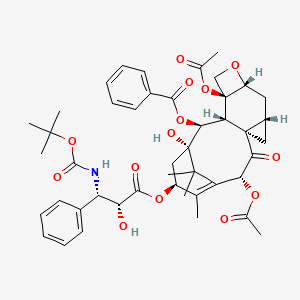

This compound is a semi-synthetic derivative of the taxane 10-deacetylbaccatin III with potential antineoplastic activities. This compound binds to tubulin, promoting microtubule assembly and stabilization and preventing microtubule depolymerization, thereby inhibiting cell proliferation. As it represents poor substrate for P-glycoprotein-related drug resistance mechanisms, this agent may be useful for treating multi-drug resistant tumors. This compound penetrates the blood brain barrier.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

a semisynthetic taxoid compound that has a similar mechanism of action to docetaxel

has antineoplastic activity

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO14/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53)/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOJIXGRFSHVKA-BZVZGCBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156294-36-9, 192573-38-9 | |

| Record name | Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, (1S,2S,4S,7R,8aR,9aS,10aR,12aS,12bR)-7,12a-bis(acetyloxy)-1-(benzoyloxy)-1,3,4,7,8,9,9a,10,10a,12,12a,12b-dodecahydro-2-hydroxy-5,13,13-trimethyl-8-oxo-2,6-methano-2H-cyclodeca[3,4]cyclopropa[4,5]benz[1,2-b]oxet-4-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156294-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Larotaxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156294369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 192573-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAROTAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWQ8K8A81Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Larotaxel's Impact on Microtubule Dynamics and Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotaxel, a second-generation taxane, exerts its potent antineoplastic activity by targeting the highly dynamic microtubule network within cells. Like other members of the taxane family, including paclitaxel and docetaxel, this compound functions as a microtubule-stabilizing agent. At clinically relevant concentrations, its primary mechanism of action is the suppression of microtubule dynamics, rather than a simple increase in the overall microtubule polymer mass. This interference with the precisely regulated process of microtubule growth and shortening leads to mitotic arrest and ultimately induces apoptosis in cancer cells. This technical guide provides an in-depth exploration of this compound's effects on microtubule dynamics, presenting available quantitative data, detailed experimental protocols for studying these effects, and visualizations of the implicated cellular signaling pathways.

Introduction to Microtubule Dynamics

Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are intrinsically dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shortening) in a process termed "dynamic instability"[1]. This dynamic behavior is critical for a multitude of cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape[2]. The transition from a growing to a shortening state is known as a "catastrophe," while the switch from shortening to growth is termed a "rescue"[1]. The precise regulation of these dynamic parameters is paramount for normal cellular function, making microtubules an attractive target for anticancer therapies[1][2].

This compound's Mechanism of Action: Stabilizing Microtubules and Suppressing Dynamics

This compound, like other taxanes, binds to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, making it less prone to depolymerization. However, at the low nanomolar concentrations achieved in clinical settings, the more profound effect of this compound is the suppression of microtubule dynamics. This includes a reduction in the rates of both growth and shortening, as well as a decrease in the frequency of catastrophes and rescues. By dampening the dynamic nature of microtubules, this compound disrupts the delicate balance required for the proper formation and function of the mitotic spindle, leading to a prolonged mitotic block and subsequent apoptotic cell death.

Quantitative Analysis of Microtubule Stabilization

Table 1: Comparative Cytotoxicity (IC50) of Taxanes in Various Cancer Cell Lines

| Cell Line | Cancer Type | Paclitaxel (nM) | Docetaxel (nM) | This compound (nM) |

| MCF-7 | Breast Adenocarcinoma | ~2.5 - 10 | ~1 - 5 | Data not available |

| MDA-MB-231 | Breast Adenocarcinoma | ~3 - 15 | ~1.5 - 8 | Data not available |

| A549 | Lung Carcinoma | ~5 - 20 | ~2 - 10 | Data not available |

| HeLa | Cervical Carcinoma | ~2 - 8 | ~1 - 4 | Data not available |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, cell density). The values presented here are approximate ranges collated from multiple sources.

Table 2: In Vitro Tubulin Polymerization Activity of Taxanes

| Compound | EC50 for Tubulin Polymerization (µM) |

| Paclitaxel | ~0.5 - 2.0 |

| Docetaxel | ~0.2 - 1.0 |

| This compound | Data not available |

EC50 is the effective concentration required to achieve 50% of the maximal tubulin polymerization.

Table 3: Effects of Taxanes on Microtubule Dynamic Instability Parameters (In Vitro)

| Parameter | Control (No Drug) | Paclitaxel (10-100 nM) | Docetaxel (10-100 nM) | This compound |

| Growth Rate (µm/min) | ~1.0 - 2.0 | Decreased | Decreased | Data not available |

| Shortening Rate (µm/min) | ~15 - 30 | Significantly Decreased | Significantly Decreased | Data not available |

| Catastrophe Frequency (events/min) | ~0.5 - 2.0 | Decreased | Decreased | Data not available |

| Rescue Frequency (events/min) | ~0.1 - 0.5 | Increased | Increased | Data not available |

Values are approximations from various studies on purified tubulin and can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubule dynamics and stabilization.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340 nm.

Workflow Diagram

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized purified tubulin (>99% pure) in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) on ice to a final concentration of 3-5 mg/mL.

-

Prepare a polymerization buffer containing GTP (1 mM final concentration) and glycerol (5-10% v/v, optional, to promote polymerization).

-

Prepare serial dilutions of this compound in the polymerization buffer. A solvent control (e.g., DMSO) should also be prepared.

-

-

Assay Procedure:

-

In a pre-chilled 96-well plate, add the desired volume of this compound dilutions or control.

-

To initiate the reaction, add the cold tubulin solution to each well. The final volume is typically 100-200 µL.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm as a function of time for each concentration of this compound.

-

The rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve.

-

The EC50 value, the concentration of this compound that induces half-maximal polymerization, can be calculated by plotting the Vmax against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Microtubule Pelleting (Co-sedimentation) Assay

This assay quantifies the amount of polymerized tubulin (microtubules) in the presence of a test compound. Microtubules are separated from soluble tubulin dimers by centrifugation.

Workflow Diagram

Caption: Workflow for the microtubule pelleting (co-sedimentation) assay.

Methodology:

-

Polymerization Reaction:

-

Combine purified tubulin (final concentration 1-2 mg/mL), GTP (1 mM), and various concentrations of this compound or control in a suitable polymerization buffer.

-

Incubate the mixture at 37°C for 30 minutes to allow for microtubule polymerization.

-

-

Centrifugation:

-

Layer the reaction mixture over a warm cushion buffer (e.g., polymerization buffer with 40% glycerol) to ensure a clean separation.

-

Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 37°C in an ultracentrifuge.

-

-

Sample Analysis:

-

Carefully collect the supernatant (containing soluble tubulin dimers).

-

Wash the pellet (containing microtubules) with warm polymerization buffer and then resuspend it in a volume equal to the supernatant.

-

Add SDS-PAGE sample buffer to both supernatant and pellet fractions.

-

Separate the proteins by SDS-PAGE and visualize by Coomassie Brilliant Blue staining or Western blotting using an anti-tubulin antibody.

-

Quantify the amount of tubulin in each fraction using densitometry. The percentage of polymerized tubulin can be calculated as [Pellet / (Pellet + Supernatant)] x 100.

-

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the visualization of the microtubule network within cells treated with this compound, revealing changes in microtubule organization and density.

Workflow Diagram

Caption: Workflow for immunofluorescence microscopy of microtubules.

Methodology:

-

Cell Culture and Treatment:

-

Seed adherent cancer cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 4-24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells, for example, with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

If using paraformaldehyde, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating with a blocking solution (e.g., 1-5% bovine serum albumin or normal goat serum in PBS) for 30-60 minutes.

-

Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash thoroughly with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash thoroughly with PBS.

-

(Optional) Counterstain the nuclei with a DNA stain like DAPI for 5 minutes.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the microtubule network using a fluorescence or confocal microscope.

-

Signaling Pathways Affected by this compound-Induced Microtubule Stabilization

The disruption of microtubule dynamics by taxanes, including this compound, triggers a cascade of downstream signaling events that ultimately lead to apoptosis. Two key pathways implicated are the Raf-1/Bcl-2 and the PI3K/Akt pathways.

Raf-1/Bcl-2 Phosphorylation Pathway

Microtubule damage induced by taxanes can lead to the activation of the Raf-1 kinase. Activated Raf-1 can then phosphorylate the anti-apoptotic protein Bcl-2. This phosphorylation event is thought to inactivate Bcl-2's protective function, thereby lowering the threshold for apoptosis.

Signaling Pathway Diagram

References

The Pharmacodynamics and Pharmacokinetics of Larotaxel: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotaxel (XRP9881) is a novel, second-generation taxane with a distinct preclinical profile that suggests potential advantages over first-generation taxanes like paclitaxel and docetaxel.[1] As a semi-synthetic analog of 10-deacetylbaccatin III, this compound exhibits significant antineoplastic activity.[1] This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of this compound in preclinical models, presenting quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows. This document is intended to serve as a resource for researchers and professionals involved in the development of novel cancer therapeutics.

Pharmacodynamics

The primary mechanism of action of this compound, consistent with other taxanes, is the disruption of microtubule dynamics.[1] By binding to β-tubulin, this compound promotes the assembly and stabilization of microtubules, preventing their depolymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2] A key feature of this compound is its demonstrated activity against taxane-resistant tumors, which is partly attributed to it being a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated in various cancer cell lines, including those resistant to other taxanes. The half-maximal inhibitory concentration (IC50) is a key metric for assessing in vitro potency.

Table 1: Illustrative IC50 Values of this compound and Other Taxanes in Sensitive and P-gp Overexpressing Cancer Cell Lines

| Cell Line Type | Drug | IC50 (nM) | Resistance Factor* |

| Parental (Sensitive) | This compound | 5 | N/A |

| Paclitaxel | 8 | N/A | |

| Docetaxel | 6 | N/A | |

| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |

| Paclitaxel | 240 | 30 | |

| Docetaxel | 180 | 30 |

*Resistance Factor = IC50 (Resistant) / IC50 (Sensitive)

Note: The data in this table are illustrative and compiled from multiple sources to demonstrate relative efficacy. Actual values may vary depending on specific cell lines and experimental conditions.

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by taxanes like this compound involves complex signaling cascades. While the precise pathways for this compound are still under full elucidation, they are understood to converge on the activation of caspases, the executioners of apoptosis. Two key pathways implicated in taxane-induced apoptosis are the TAK1-JNK pathway and the modulation of Bcl-2 family proteins.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis Pathway of Larotaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotaxel (XRP9881) is a second-generation, semi-synthetic taxane with significant potential in oncology. Developed to overcome some limitations of earlier taxanes like paclitaxel and docetaxel, this compound exhibits a distinct pharmacological profile, including activity against taxane-resistant tumors. This technical guide provides a comprehensive overview of the chemical structure and a detailed plausible synthesis pathway of this compound, based on available scientific literature. It includes a summary of its chemical properties, a proposed multi-step semi-synthesis from the natural precursor 10-deacetylbaccatin III (10-DAB III), and a description of its mechanism of action, including the downstream signaling pathway leading to apoptosis. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties of this compound

This compound is a complex diterpenoid belonging to the taxane family of molecules. Its chemical structure is characterized by a baccatin III core, which is a tetracyclic skeleton, esterified at the C-13 position with a synthetic side chain.

Chemical Name: (2α,5β,7β,10β,13α)-4,10-Diacetoxy-13-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1-hydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate

Molecular Formula: C₄₅H₅₃NO₁₄[1]

Molecular Weight: 831.90 g/mol [1]

CAS Number: 156294-36-9[1]

The structure of this compound is closely related to that of paclitaxel and docetaxel. A key modification in this compound is the presence of a cyclopropane ring fused to the taxane core, which is thought to contribute to its ability to overcome certain mechanisms of drug resistance.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₅H₅₃NO₁₄ | [1] |

| Molecular Weight | 831.90 g/mol | [1] |

| CAS Number | 156294-36-9 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water. | |

| Melting Point | Not explicitly available in searched literature | |

| LogP | Not explicitly available in searched literature |

Plausible Semi-synthesis Pathway of this compound

The proposed synthesis involves a multi-step process that can be broadly divided into three key stages:

-

Protection of the Baccatin Core: Selective protection of the reactive hydroxyl groups on the 10-DAB III molecule is crucial to direct the subsequent reactions to the desired positions.

-

Side-Chain Attachment: Esterification of the protected baccatin core with a synthetically prepared side chain at the C-13 hydroxyl group.

-

Deprotection: Removal of the protecting groups to yield the final this compound molecule.

Based on the synthesis of two epimeric metabolites of this compound, an eight-step synthesis from 10-DAB III is a likely pathway.

Caption: Plausible semi-synthesis pathway of this compound from 10-DAB III.

Experimental Protocols

While a specific, detailed protocol for this compound synthesis is not available, a generalized experimental protocol for the semi-synthesis of taxanes from 10-DAB III is provided below. This protocol is based on established methods for similar compounds.

General Protocol for the Protection of 10-DAB III

-

Dissolution: 10-deacetylbaccatin III is dissolved in a suitable aprotic solvent (e.g., pyridine, DMF).

-

Addition of Protecting Agent: A protecting agent, such as a silylating agent (e.g., triethylsilyl chloride), is added to the solution at a controlled temperature (often cooled to 0°C).

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the completion of the protection step.

-

Work-up and Purification: Once the reaction is complete, the mixture is quenched, and the protected product is extracted using an organic solvent. The crude product is then purified by column chromatography.

General Protocol for Side-Chain Coupling

-

Activation of the Side Chain: The protected N-Boc-phenylisoserine side chain is activated, often by forming an acid chloride or using a coupling agent.

-

Coupling Reaction: The protected baccatin derivative is dissolved in an appropriate solvent, and the activated side chain is added, along with a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP).

-

Reaction Monitoring and Purification: The progress of the esterification is monitored by TLC or HPLC. Upon completion, the product is isolated and purified using chromatographic techniques.

General Protocol for Deprotection

-

Deprotection Reaction: The protected this compound precursor is treated with a suitable deprotecting agent to remove the protecting groups from the hydroxyl functions. The choice of deprotecting agent depends on the protecting groups used (e.g., fluoride sources for silyl ethers).

-

Purification: The final this compound product is purified to a high degree using techniques such as preparative HPLC or crystallization to meet pharmaceutical standards.

Mechanism of Action and Signaling Pathway

This compound, like other taxanes, exerts its cytotoxic effects by targeting microtubules, which are essential components of the cell's cytoskeleton.

Mechanism of Action:

-

Microtubule Stabilization: this compound binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubules.

-

Inhibition of Microtubule Dynamics: This stabilization prevents the normal dynamic instability of microtubules, which is crucial for their role in various cellular processes, particularly mitosis.

-

Mitotic Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathway of this compound-Induced Apoptosis

The stabilization of microtubules by this compound initiates a signaling cascade that culminates in apoptosis. A key pathway involved is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Caption: Signaling pathway of this compound-induced apoptosis.

Conclusion

This compound is a promising second-generation taxane with a well-defined mechanism of action. Its chemical structure, derived from the natural product 10-deacetylbaccatin III, has been optimized to enhance its therapeutic properties. While a detailed synthesis protocol is not publicly available, a plausible multi-step semi-synthetic route can be inferred from related literature. The understanding of its synthesis and its apoptotic signaling pathway is crucial for the ongoing research and development of this and other novel anti-cancer agents. This guide provides a foundational understanding for professionals in the field, summarizing the key technical aspects of this compound's chemistry and biology.

References

The Rise and Fall of Larotaxel (XRP9881): A Technical Review of a Novel Taxoid

An In-depth Examination of the Discovery, Preclinical Development, and Clinical Evaluation of the Investigational Anticancer Agent Larotaxel.

Abstract

This compound (XRP9881) emerged from the pipeline of novel taxoids as a promising candidate to overcome the limitations of existing taxane chemotherapeutics, primarily multidrug resistance. Developed by Rhône-Poulenc Rorer (later Sanofi-Aventis), this semi-synthetic taxane derivative demonstrated potent preclinical activity, particularly in tumor models resistant to paclitaxel and docetaxel. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its chemical synthesis and preclinical evaluation to its progression through clinical trials. Detailed summaries of key experimental data, protocols, and the ultimate discontinuation of its development are presented to offer researchers and drug development professionals a thorough understanding of this investigational agent's trajectory.

Introduction: The Quest for a Superior Taxane

The taxane family of chemotherapeutic agents, including the blockbuster drugs paclitaxel and docetaxel, revolutionized cancer treatment by targeting microtubules, essential components of the cellular cytoskeleton. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] However, the clinical utility of these first-generation taxanes is often hampered by the development of multidrug resistance (MDR), frequently mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump.[1]

This clinical challenge spurred the development of new-generation taxanes with improved pharmacological properties. This compound (XRP9881) was designed to be a poor substrate for P-gp, thereby retaining its cytotoxic activity in resistant tumors.[1][2] This document details the scientific journey of this compound, from its conception to its clinical evaluation.

Discovery and Preclinical Development

This compound is a semi-synthetic taxoid derived from 10-deacetylbaccatin III (10-DAB), a natural precursor extracted from the needles of the yew tree.[2] While the specific, proprietary details of this compound's synthesis are not publicly available, the general process for creating semi-synthetic taxanes from 10-DAB is well-established and involves a multi-step chemical process to attach a synthetic side chain to the baccatin III core.

Mechanism of Action

Like other taxanes, this compound's primary mechanism of action is the stabilization of microtubules. It binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubule bundles. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Preclinical Efficacy

The defining preclinical feature of this compound was its significant activity against taxane-resistant cancer cell lines. This was attributed to its lower affinity for the P-glycoprotein drug efflux pump compared to paclitaxel and docetaxel.

Table 1: In Vitro Cytotoxicity of this compound in a P-gp Overexpressing Cell Line

| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |

| Parental (Sensitive) | This compound dihydrate | 5 | N/A |

| Paclitaxel | 8 | N/A | |

| Docetaxel | 6 | N/A | |

| P-gp Overexpressing (Resistant) | This compound dihydrate | 15 | 3 |

| Paclitaxel | 240 | 30 | |

| Docetaxel | 180 | 30 |

The cytotoxic activity of this compound and other taxanes was evaluated using a standard in vitro cytotoxicity assay.

-

Cell Culture: A drug-sensitive parental cancer cell line and its corresponding multidrug-resistant subline overexpressing P-glycoprotein were cultured in appropriate media. The resistant cell line's medium was supplemented with a maintenance concentration of the resistance-inducing agent to ensure continued P-gp expression.

-

Drug Preparation: this compound dihydrate, paclitaxel, and docetaxel were dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

-

Cell Seeding and Treatment: Cells were seeded into 96-well plates and allowed to adhere overnight. The following day, the cells were treated with serial dilutions of the taxanes.

-

Viability Assessment: After a 72-hour incubation period, cell viability was assessed using a standard method such as the MTT or MTS assay.

-

Data Analysis: Dose-response curves were generated by plotting the percentage of cell viability against the logarithm of the drug concentration. The IC50 value, the drug concentration that inhibits cell growth by 50%, was calculated for each drug in both the sensitive and resistant cell lines. The resistance factor was calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental sensitive cell line.

Clinical Development

This compound progressed into clinical development based on its promising preclinical profile. It was investigated as a single agent and in combination with other chemotherapeutics in various solid tumors.

Phase II Study in Metastatic Breast Cancer

A key Phase II multicenter study evaluated this compound in patients with metastatic breast cancer who had previously received taxane-based therapy. Patients were stratified based on their response to prior taxane treatment (resistant or nonresistant).

Table 2: Efficacy of this compound in Taxane-Pretreated Metastatic Breast Cancer

| Patient Group | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Time to Progression (TtP) | Median Survival Time (MST) |

| Nonresistant | 42% | 5.3 months | 5.4 months | 22.6 months |

| Resistant | 19% | 5.0 months | 1.6 months | 9.8 months |

-

Patient Population: Women with metastatic breast adenocarcinoma who had received prior chemotherapy with a taxane.

-

Study Design: Open-label, multicenter, two-stage study. Patients were stratified by their response to prior taxane therapy.

-

Treatment Regimen: this compound 90 mg/m² administered as a 1-hour intravenous infusion every 3 weeks.

-

Efficacy Endpoints: The primary endpoint was the overall response rate (ORR). Secondary endpoints included time to progression (TtP), duration of response (DOR), and overall survival (OS).

-

Tumor Assessment: Tumor response was evaluated every two cycles according to Response Evaluation Criteria in Solid Tumors (RECIST).

Phase II Study in Non-Small Cell Lung Cancer

A randomized Phase II study investigated this compound in combination with either cisplatin or gemcitabine as a first-line treatment for advanced non-small cell lung cancer (NSCLC).

Table 3: Efficacy of this compound Combinations in Advanced NSCLC (Intention-to-Treat Population)

| Treatment Arm | Response Rate | Median Progression-Free Survival | Median Overall Survival |

| This compound + Cisplatin | 28.1% | 4.7 months | 8.6 months |

| This compound + Gemcitabine | 13.3% | 3.3 months | 7.3 months |

Phase III Trial and Discontinuation of Development

A pivotal Phase III trial (EFC6089) was initiated to compare this compound with capecitabine in patients with metastatic breast cancer progressing after taxane and anthracycline therapy. The primary objective was to demonstrate the superiority of this compound over capecitabine in terms of progression-free survival (PFS).

However, a pre-specified futility analysis conducted after the enrollment of the first 200 patients led to the early termination of the study. The trial did not meet its primary endpoint of demonstrating superiority for this compound. The median PFS was 14.1 weeks in the this compound arm compared to 18.4 weeks in the capecitabine arm. Following these results, Sanofi-Aventis made the decision to discontinue the clinical development of this compound.

Safety and Tolerability

Across clinical trials, the most common grade 3/4 adverse events associated with this compound were hematological, particularly neutropenia. Other significant adverse events included fatigue, diarrhea, febrile neutropenia, neutropenic infection, and sensory neuropathy.

Table 4: Common Grade 3/4 Adverse Events in the Phase II Metastatic Breast Cancer Study

| Adverse Event | Incidence |

| Neutropenia | 82% |

| Fatigue | 15% |

| Diarrhea | 12% |

| Febrile Neutropenia | 9% |

| Neutropenic Infection | 8% |

| Sensory Neuropathy | 7% |

Conclusion

This compound (XRP9881) represented a rational and promising approach to overcoming a key mechanism of resistance to taxane chemotherapy. Its potent preclinical activity in P-gp-overexpressing models provided a strong rationale for its clinical development. While early-phase clinical trials demonstrated manageable toxicity and encouraging activity, particularly in patients with taxane-resistant metastatic breast cancer, the definitive Phase III trial failed to show a benefit over the existing standard of care.

The story of this compound's development underscores the significant challenges in translating promising preclinical findings into clinically superior cancer therapies. Despite its ultimate failure to reach the market, the research and clinical data generated from the this compound program have contributed to the broader understanding of taxane resistance and the development of subsequent generations of microtubule-targeting agents. This technical guide serves as a comprehensive repository of the key scientific and clinical information related to this investigational drug.

References

Preclinical Profile of Larotaxel: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotaxel is a novel taxoid that has demonstrated significant preclinical activity, particularly in tumor models resistant to other taxanes. Like other members of the taxane class, its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. A key differentiating feature of this compound is its reported lower affinity for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance. This characteristic suggests its potential as a therapeutic option for patients who have developed resistance to standard-of-care taxanes like paclitaxel and docetaxel.[1] This technical guide provides a comprehensive overview of the available preclinical in vitro and in vivo data for this compound, including detailed experimental protocols and a summary of its effects on cellular signaling pathways.

In Vitro Efficacy

The cytotoxic activity of this compound has been evaluated in various cancer cell lines, including those exhibiting a multidrug-resistant phenotype. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in vitro.

Comparative Cytotoxicity in Sensitive and Resistant Cell Lines

Preclinical studies have compared the in vitro activity of this compound with other taxanes in both drug-sensitive parental and P-gp overexpressing drug-resistant cancer cell lines.

| Cell Line | Drug | IC50 (nM) | Resistance Factor* |

| Parental (Sensitive) | This compound | 5 | N/A |

| Paclitaxel | 8 | N/A | |

| Docetaxel | 6 | N/A | |

| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |

| Paclitaxel | 240 | 30 | |

| Docetaxel | 180 | 30 |

*Resistance Factor = IC50 (Resistant) / IC50 (Sensitive)[1]

These data indicate that while the resistant cell line shows a threefold decrease in sensitivity to this compound, this is significantly less pronounced than the 30-fold resistance observed for both paclitaxel and docetaxel.[1] This supports the hypothesis that this compound is a poorer substrate for the P-gp efflux pump.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard methodology for determining the IC50 values of taxanes in cancer cell lines.[1]

1. Cell Culture:

-

Parental (drug-sensitive) and P-gp overexpressing (drug-resistant) cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

The resistant cell line's culture medium is often supplemented with a low concentration of the resistance-inducing agent to maintain the resistant phenotype. This selective agent is typically removed a short period before the assay.[1]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

-

This compound, paclitaxel, and docetaxel are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

-

Serial dilutions are prepared in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and non-toxic (typically ≤ 0.1%).

3. Cell Seeding:

-

Cells in the exponential growth phase are harvested.

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

4. Drug Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of the taxanes.

-

Control wells with medium and DMSO (vehicle control) are included.

-

The plates are incubated for a specified period, typically 48 to 72 hours.

5. Cytotoxicity Measurement:

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

The medium is removed, and the formazan crystals are solubilized with a solvent like DMSO.

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

-

Absorbance values are converted to the percentage of cell viability relative to the untreated control cells.

-

Dose-response curves are generated by plotting the percentage of cell viability against the logarithm of the drug concentration.

-

The IC50 value, the drug concentration that inhibits cell growth by 50%, is calculated from the dose-response curve using suitable software.

Workflow for In Vitro Cytotoxicity Assay

Workflow for a typical in vitro cytotoxicity (MTT) assay.

In Vivo Efficacy

While specific quantitative in vivo data for this compound from preclinical studies is not extensively detailed in publicly available literature, it has been reported to exhibit significant antitumor activity in various murine and human tumor xenograft models. These studies have often focused on its efficacy in taxane-resistant tumors.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

The following is a general protocol for evaluating the in vivo efficacy of an anticancer agent in a xenograft model.

1. Animal Models:

-

Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Human cancer cells are implanted, either subcutaneously or orthotopically.

2. Tumor Inoculation and Growth:

-

A specific number of cancer cells are injected into the appropriate site.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment:

-

Animals are randomized into control and treatment groups.

-

The investigational drug (e.g., this compound) is administered according to a specific dosing schedule (e.g., intravenously, once a week).

-

A vehicle control group receives the drug-free vehicle.

4. Monitoring:

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Animal body weight and general health are monitored to assess toxicity.

5. Endpoint and Data Analysis:

-

The study may be terminated when tumors in the control group reach a certain size.

-

Tumor growth inhibition (TGI) is calculated as a percentage.

-

Statistical analysis is performed to determine the significance of the observed antitumor effect.

Workflow for In Vivo Xenograft Study

General workflow for an in vivo tumor xenograft efficacy study.

Mechanism of Action: Microtubule Stabilization

This compound shares the fundamental mechanism of action with other taxanes, which involves interference with the normal function of microtubules.

Signaling Pathway

Taxanes bind to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. The lower affinity of this compound for P-glycoprotein suggests that more of the drug may remain within the cancer cell to exert its effect on the microtubules.

Taxane-Induced Apoptosis Pathway

Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocol: Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

1. Reagents:

-

Purified tubulin

-

GTP (Guanosine triphosphate)

-

Polymerization buffer

-

Test compound (this compound) and controls (e.g., paclitaxel, vehicle)

2. Procedure:

-

Tubulin is incubated on ice with GTP in the polymerization buffer.

-

The test compound or control is added to the tubulin solution.

-

The mixture is transferred to a pre-warmed 37°C cuvette in a spectrophotometer.

-

The increase in absorbance at 340 nm, which corresponds to the scattering of light by the forming microtubules, is monitored over time.

3. Data Analysis:

-

The rate and extent of tubulin polymerization are determined from the absorbance readings.

-

The effect of the test compound is compared to the controls to assess its ability to promote microtubule assembly.

Conclusion

The preclinical data for this compound suggest that it is a potent taxane with a potential advantage in treating tumors that have developed resistance to other taxanes via P-gp overexpression. Its mechanism of action is consistent with other members of the taxane class, leading to mitotic arrest and apoptosis through microtubule stabilization. Further detailed in vivo studies are warranted to fully elucidate its efficacy profile across a broader range of tumor types and to optimize dosing and treatment schedules. The provided protocols offer a standardized approach for the continued preclinical evaluation of this compound and other novel taxanes.

References

Larotaxel's Potential to Cross the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotaxel (XRP9881), a semi-synthetic taxane, was developed with the preclinical rationale of improved efficacy against multidrug-resistant tumors and an enhanced ability to penetrate the central nervous system (CNS) compared to its predecessors, paclitaxel and docetaxel. This technical guide synthesizes the available preclinical and clinical evidence regarding this compound's capacity to cross the blood-brain barrier (BBB). While direct quantitative in vivo data on brain-to-plasma ratios remain limited in publicly accessible literature, compelling indirect evidence stems from its reduced affinity for the P-glycoprotein (P-gp) efflux pump, a key mechanism restricting the CNS penetration of other taxanes. This guide provides a comprehensive overview of the known data, details relevant experimental protocols for assessing BBB penetration of taxane-based compounds, and presents signaling pathways and experimental workflows to facilitate further research in this area.

Introduction: The Challenge of CNS Delivery for Taxanes

The clinical utility of taxanes, a cornerstone of chemotherapy, in the treatment of brain malignancies and metastases has been hampered by their limited ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside. Efflux transporters, particularly P-glycoprotein (P-gp), actively pump taxanes out of the brain endothelial cells, severely restricting their accumulation in the CNS.

This compound was specifically designed to overcome some of the limitations of earlier taxanes.[1] One of the key purported advantages of this compound is its characterization as a poor substrate for P-gp, which theoretically would lead to higher concentrations within the CNS.[2] This guide will delve into the evidence supporting this claim and the methodologies used to evaluate it.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a drug is crucial for predicting its potential for passive diffusion across the BBB.

| Property | Value | Source |

| Molecular Formula | C₄₅H₅₃NO₁₄ | Wikipedia |

| Molar Mass | 831.912 g·mol⁻¹ | Wikipedia |

While its relatively high molecular weight is not ideal for passive BBB penetration, its potential to bypass P-gp-mediated efflux is a more significant factor in its overall CNS distribution.

Preclinical Evidence of Blood-Brain Barrier Interaction

Direct, quantitative preclinical data on this compound's brain concentrations are not extensively available in peer-reviewed literature, likely due to the discontinuation of its clinical development.[3][4] However, several key pieces of indirect evidence and comparative data provide insight.

Interaction with P-glycoprotein (P-gp)

The primary mechanism suggesting this compound's potential for improved CNS penetration is its reduced interaction with the P-gp efflux pump.

A comparative study of taxanes in P-gp-overexpressing cancer cell lines demonstrated that this compound is significantly less susceptible to P-gp-mediated resistance than paclitaxel and docetaxel. The resistance factor, a ratio of the IC₅₀ in the resistant cell line to the sensitive parent cell line, was markedly lower for this compound.

| Cell Line | Drug | IC₅₀ (nM) | Resistance Factor | Source |

| Parental (Sensitive) | This compound | 5 | N/A | [2] |

| Paclitaxel | 8 | N/A | ||

| Docetaxel | 6 | N/A | ||

| P-gp Overexpressing (Resistant) | This compound | 15 | 3 | |

| Paclitaxel | 240 | 30 | ||

| Docetaxel | 90 | 15 |

This lower resistance factor strongly suggests that this compound is a poorer substrate for P-gp, which would translate to reduced efflux from the brain endothelial cells and consequently higher potential brain concentrations.

In Vivo Distribution Studies in Rodents

While direct brain-to-plasma ratio data for the parent this compound compound are scarce, studies on specific formulations have been published. It is crucial to note that these formulations were not designed to enhance BBB penetration but rather to improve solubility and manage toxicity.

A study in rats with a this compound-loaded lipid microsphere (LTX-LM) formulation showed significantly lower uptake in the brain compared to other tissues. Another study using folate receptor-targeting liposomes also reported lower brain distribution.

| Formulation | Animal Model | Key Finding | Source |

| This compound-loaded Lipid Microsphere (LTX-LM) | Rats | Lower uptake in the brain compared to other tissues. | |

| Folate-Targeting Liposomes | Rats | Lower uptake in the brain compared to other tissues. |

These findings, while seemingly contradictory to the goal of CNS delivery, highlight the critical role of formulation in drug distribution. They suggest that while the this compound molecule itself may have favorable properties for crossing the BBB, these particular nanocarriers do not effectively deliver it to the brain, possibly to mitigate potential neurotoxicity.

Experimental Protocols

The following sections detail standardized protocols that are widely used to assess the BBB penetration of compounds like this compound.

In Vitro P-glycoprotein Substrate Assay

This protocol is based on the methodology used to compare the cytotoxicity of taxanes in sensitive and P-gp-overexpressing cell lines.

Objective: To determine if a compound is a substrate for P-gp by comparing its cytotoxicity in cells with and without P-gp expression.

Materials:

-

Parental (drug-sensitive) and corresponding P-gp overexpressing (drug-resistant) cancer cell lines (e.g., MCF-7 and MCF-7/ADR).

-

Appropriate cell culture media and supplements.

-

This compound, paclitaxel, and docetaxel.

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo).

-

Plate reader.

Procedure:

-

Cell Culture: Maintain parental and resistant cell lines in their respective recommended culture media. For resistant lines, a low concentration of the selecting agent may be required to maintain P-gp expression, which should be removed prior to the assay.

-

Drug Preparation: Dissolve taxanes in DMSO to create high-concentration stock solutions. Prepare serial dilutions in culture medium to achieve the desired final concentrations.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Replace the medium with medium containing the various concentrations of the taxanes. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀) for each drug in each cell line. The resistance factor is calculated as: Resistance Factor = IC₅₀ (Resistant Line) / IC₅₀ (Parental Line).

In Vivo Brain-to-Plasma Concentration Ratio (Kp) Study

This is a generic protocol for a fundamental in vivo study to quantify BBB penetration.

Objective: To determine the ratio of a drug's concentration in the brain to its concentration in the plasma at a steady state or at a specific time point.

Materials:

-

Rodents (e.g., mice or rats).

-

This compound formulation for intravenous or oral administration.

-

Anesthesia.

-

Surgical tools for dissection.

-

Blood collection tubes (with anticoagulant).

-

Homogenizer.

-

LC-MS/MS system for drug quantification.

Procedure:

-

Animal Dosing: Administer this compound to a cohort of animals at a defined dose and route.

-

Sample Collection: At predetermined time points, anesthetize the animals and collect blood via cardiac puncture. Immediately perfuse the circulatory system with saline to remove blood from the brain tissue.

-

Brain Homogenization: Excise the brain, weigh it, and homogenize it in a specific volume of buffer.

-

Sample Processing: Centrifuge the blood to separate the plasma. Process the plasma and brain homogenate samples (e.g., by protein precipitation or solid-phase extraction) to extract the drug.

-

Quantification: Analyze the drug concentration in the plasma and brain homogenate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) as: Kp = Concentration in Brain / Concentration in Plasma. For the unbound ratio (Kp,uu), the unbound fractions in brain and plasma need to be determined, typically through equilibrium dialysis.

Signaling Pathways and Logical Relationships

The interaction of taxanes with microtubules is their primary mechanism of cytotoxic action. Their ability to evade P-gp efflux is key to their potential CNS efficacy.

Conclusion

The available evidence strongly suggests that this compound was designed and exhibits properties consistent with a reduced P-glycoprotein substrate status, a critical feature for enhancing brain penetration compared to other taxanes. While definitive in vivo quantitative data on its brain-to-plasma ratio are not publicly available, the in vitro comparative data on P-gp-mediated resistance provides a solid foundation for its potential in treating CNS malignancies. The discontinuation of its clinical development for other reasons has left a gap in the complete understanding of its neuropharmacokinetics. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers interested in further investigating the BBB penetration of this compound or other novel taxane derivatives. Future studies employing the described in vivo and in vitro models are necessary to fully elucidate the CNS distribution of this compound and its potential as a therapeutic agent for brain tumors.

References

- 1. This compound: broadening the road with new taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Brain Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. This compound with Cisplatin in the first-line treatment of locally advanced/metastatic urothelial tract or bladder cancer: a randomized, active-controlled, phase III trial (CILAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

Larotaxel's Interaction with P-glycoprotein and Drug Efflux Pumps: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotaxel, a second-generation taxane, has demonstrated significant promise in overcoming multidrug resistance (MDR), a primary obstacle in cancer chemotherapy. This resistance is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes chemotherapeutic agents from cancer cells. This technical guide provides an in-depth analysis of this compound's interaction with P-gp and other key drug efflux pumps. We present a comprehensive overview of its reduced affinity for P-gp compared to first-generation taxanes, leading to enhanced intracellular accumulation and cytotoxicity in resistant cell lines. This guide summarizes key quantitative data, details experimental protocols for assessing these interactions, and provides visualizations of the underlying cellular mechanisms and experimental workflows.

Introduction

The efficacy of taxane-based chemotherapies, such as paclitaxel and docetaxel, is often limited by the development of multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of the P-glycoprotein (P-gp; ABCB1) efflux pump, which actively transports a broad range of structurally diverse xenobiotics out of the cell, thereby reducing their intracellular concentration and therapeutic effect.[1][2]

This compound has emerged as a promising agent to circumvent P-gp-mediated resistance. Preclinical studies have consistently shown that this compound is a poor substrate for P-gp, exhibiting a significantly lower affinity for this transporter compared to paclitaxel and docetaxel.[3] This characteristic allows this compound to bypass the P-gp efflux mechanism, leading to higher intracellular concentrations and sustained cytotoxic activity in MDR cancer cells.[3]

This guide will delve into the specifics of this compound's interaction with P-gp and other relevant efflux pumps, providing quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

Quantitative Data on this compound's Interaction with P-glycoprotein

The reduced interaction of this compound with P-glycoprotein is a cornerstone of its efficacy in taxane-resistant cancers. This is quantitatively demonstrated by comparing its cytotoxic activity in cell lines with and without P-gp overexpression.

| Drug | Cell Line | P-gp Expression | IC50 (nM) | Resistance Factor (IC50 Resistant / IC50 Sensitive) |

| This compound | Parental | Negative | 5 | 3 |

| P-gp Overexpressing | Positive | 15 | ||

| Paclitaxel | Parental | Negative | 8 | 30 |

| P-gp Overexpressing | Positive | 240 | ||

| Docetaxel | Parental | Negative | 6 | High (exact value not specified) |

| P-gp Overexpressing | Positive | - | ||

| Table 1: Comparative Cytotoxicity of Taxanes in P-gp Negative and P-gp Overexpressing Cancer Cell Lines. This table summarizes representative half-maximal inhibitory concentration (IC50) values. A lower resistance factor indicates less susceptibility to P-gp-mediated resistance.[3] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the interaction of this compound with P-glycoprotein.

P-glycoprotein ATPase Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates typically stimulate ATPase activity.

Principle: The ATPase activity of P-gp is coupled to drug transport. This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol:

-

Membrane Preparation: Isolate membranes from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the human MDR1 cDNA).

-

Reaction Mixture: Prepare a reaction mixture containing the P-gp-rich membranes, the test compound (this compound or other taxanes at various concentrations), and a buffer containing magnesium ions.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method.

-

Data Analysis: Determine the concentration-dependent stimulation of ATPase activity by the test compound.

Cellular Accumulation Assay

This assay quantifies the intracellular concentration of a drug in cancer cells, comparing accumulation in P-gp-negative (sensitive) and P-gp-positive (resistant) cell lines.

Principle: P-gp substrates are actively effluxed from resistant cells, resulting in lower intracellular accumulation compared to sensitive cells.

Protocol:

-

Cell Culture: Culture both P-gp-negative parental cells and their P-gp-overexpressing resistant counterparts.

-

Drug Incubation: Incubate the cells with a known concentration of the drug (e.g., radiolabeled this compound or paclitaxel) for various time points.

-

Cell Lysis: After incubation, wash the cells to remove extracellular drug and then lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of intracellular drug using an appropriate method (e.g., scintillation counting for radiolabeled compounds or LC-MS/MS).

-

Data Analysis: Compare the intracellular drug concentrations between the sensitive and resistant cell lines over time.

Rhodamine 123 Efflux Assay

This is a functional assay to assess P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp.

Principle: Cells overexpressing P-gp will actively efflux Rhodamine 123, resulting in lower intracellular fluorescence compared to cells with low or no P-gp expression. Test compounds that are P-gp substrates or inhibitors will compete with or block the efflux of Rhodamine 123, leading to increased intracellular fluorescence.

Protocol:

-

Cell Loading: Incubate P-gp-overexpressing cells with Rhodamine 123 to allow for its accumulation.

-

Efflux Initiation: Wash the cells to remove extracellular Rhodamine 123 and then incubate them in a fresh, dye-free medium.

-

Drug Treatment: In parallel, treat a set of cells with the test compound (this compound) to assess its effect on Rhodamine 123 efflux.

-

Fluorescence Measurement: Measure the intracellular fluorescence at different time points using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: A slower decrease in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Signaling Pathways and Mechanistic Diagrams

The interaction of chemotherapeutic agents with P-glycoprotein is a dynamic process involving multiple steps. The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows.

The diagram above illustrates the general mechanism of P-gp-mediated drug efflux. A drug substrate enters the cell and binds to P-gp. The binding of ATP and its subsequent hydrolysis provides the energy for a conformational change in P-gp, leading to the efflux of the drug out of the cell.

This diagram contrasts the fates of paclitaxel and this compound in a P-gp overexpressing cancer cell. Paclitaxel, with its high affinity for P-gp, is efficiently effluxed, leading to low intracellular concentrations and drug resistance. In contrast, this compound, being a poor substrate, largely evades P-gp-mediated efflux, resulting in high intracellular accumulation and the ability to overcome resistance.

The workflow diagram above outlines the key steps in a cellular accumulation assay designed to compare the intracellular concentration of a drug in P-gp negative and P-gp positive cell lines.

Interaction with Other Drug Efflux Pumps

While P-gp is a major contributor to MDR, other ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1; ABCC1) and Breast Cancer Resistance Protein (BCRP; ABCG2), can also play a role. The interaction of this compound with these pumps is an area of ongoing research. Preliminary data suggests that this compound may also have a favorable profile with respect to these other transporters, but more quantitative studies are needed to fully elucidate these interactions.

Conclusion

This compound's distinct pharmacological profile, characterized by its low affinity for the P-glycoprotein efflux pump, provides a clear advantage in overcoming multidrug resistance in cancer. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and capitalize on this promising therapeutic strategy. A deeper understanding of this compound's interactions with a broader range of efflux pumps will be crucial for its optimal clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. ABCG2/BCRP: variants, transporter interaction profile of substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paclitaxel modifies the accumulation of tumor-diagnostic tracers in different ways in P-glycoprotein-positive and negative cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptosis Induction Pathway by Larotaxel Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotaxel, a second-generation taxane, represents a significant advancement in the class of microtubule-stabilizing agents. Like its predecessors, paclitaxel and docetaxel, this compound's primary mechanism of antineoplastic activity is the disruption of microtubule dynamics, which are critical for cell division and the maintenance of cell structure. This disruption ultimately leads to cell cycle arrest at the G2/M phase and the induction of programmed cell death, or apoptosis.[1] A key pharmacological advantage of this compound is its demonstrated activity in tumors that have developed resistance to other taxanes, partly due to its lower affinity for the P-glycoprotein (P-gp) drug efflux pump, a common mediator of multidrug resistance.[1]

This technical guide provides a comprehensive overview of the core apoptotic pathways activated by this compound treatment. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate a deeper understanding and further research in the field.

Data Presentation

The cytotoxic and apoptotic effects of this compound and related taxanes have been quantified in various cancer cell lines. The following tables summarize key quantitative data.

Table 1: Comparative Cytotoxicity of Taxanes in Sensitive and Resistant Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below, compiled from preclinical studies, illustrates the relative efficacy of this compound compared to paclitaxel and docetaxel in a drug-sensitive parental cancer cell line and its corresponding multidrug-resistant subline that overexpresses P-glycoprotein.[2]

| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |

| Parental (Sensitive) | This compound | 5 | N/A |

| Paclitaxel | 8 | N/A | |

| Docetaxel | 6 | N/A | |

| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |

| Paclitaxel | 240 | 30 | |

| Docetaxel | 180 | 30 |

Note: The data presented in this table is illustrative and compiled from representative sources to demonstrate relative efficacy. Actual values may vary depending on the specific cell lines and experimental conditions.[2]

Table 2: Quantitative Analysis of Apoptosis Induction by Taxane Treatment (Representative Data)

Due to the limited availability of specific quantitative data for this compound-induced apoptosis, this table presents representative data from studies on docetaxel and paclitaxel to illustrate the extent of apoptosis induction. It is generally understood that the apoptotic pathways triggered by this compound are consistent with those of other taxanes.[1]

| Cell Line | Treatment | Parameter | Result |

| Melanoma (IgR3) | Docetaxel (20 nmol/L) for 36-48h | Apoptotic Cells (%) | Peak apoptosis observed |

| Prostate Cancer (PC3) | Docetaxel (0.1 µM and 3.0 µM) for 48h | SubG1 Population (%) | Significant increase |

| Breast Cancer (MDA-MB-231) | Paclitaxel (treated) | Annexin V+/PI- Cells (%) | 46.8% ± 7.3% |

| Canine Mammary Tumor (CHMm) | Paclitaxel (1 µM) for 24h | Apoptotic Cells (%) | Significant increase |

| Prostate Cancer (PC3) | Docetaxel (0.1 µM) for up to 48h | Caspase-3/7 Activity | Gradual increase (fold activation) |

| Human Ovarian Cancer (OVCAR-3) | Docetaxel (IC90) | Caspase-3 Activation | Detected as early as 8h |

| Breast Cancer (MCF-7) | Docetaxel (0.5 µM) for 48h | Bax/Bcl-2 mRNA Ratio | Significant increase |

Core Signaling Pathway of this compound-Induced Apoptosis

This compound, like other taxanes, induces apoptosis primarily through the intrinsic (mitochondrial) pathway, which is initiated by cellular stress. The stabilization of microtubules by this compound leads to a prolonged arrest of the cell cycle in the G2/M phase. This mitotic arrest is a key trigger for the downstream apoptotic cascade.

The central regulators of the intrinsic apoptotic pathway are the Bcl-2 family of proteins . This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). In a healthy cell, a balance is maintained between these opposing factions. Following this compound-induced mitotic arrest, this balance is shifted in favor of the pro-apoptotic proteins. This can occur through the upregulation of pro-apoptotic members and the downregulation or inactivation of anti-apoptotic members. For instance, treatment with taxanes has been shown to lead to the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function.

The predominance of pro-apoptotic proteins like Bax and Bak leads to Mitochondrial Outer Membrane Permeabilization (MOMP) . This event is a point of no return in the apoptotic process. MOMP allows for the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c .

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome . The formation of the apoptosome leads to the cleavage and activation of caspase-9 , an initiator caspase. Activated caspase-9 then proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7 .

These effector caspases are the executioners of apoptosis. They are responsible for cleaving a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One key substrate of caspase-3 is Poly (ADP-ribose) polymerase (PARP) . The cleavage of PARP is often used as a marker of apoptosis. The widespread protein degradation and DNA fragmentation ultimately lead to the dismantling of the cell in an orderly fashion, preventing an inflammatory response.

References

Methodological & Application

Application Notes and Protocols: Larotaxel Cytotoxicity Assay in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotaxel is a novel taxoid chemotherapeutic agent that has demonstrated significant preclinical activity against various cancers, including breast cancer.[1][2] Like other members of the taxane family, such as paclitaxel and docetaxel, its primary mechanism of action involves the stabilization of microtubules.[1][3] This interference with microtubule dynamics disrupts normal cellular processes, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1] A key advantage of this compound is its potential to overcome multidrug resistance, particularly that mediated by P-glycoprotein (P-gp) efflux pumps, which is a common mechanism of resistance to other taxanes.

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in breast cancer cell lines using common in vitro assays. The provided methodologies for both the MTT and SRB assays are standard and can be adapted for high-throughput screening of anticancer compounds.

Data Presentation

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table provides illustrative IC50 values for this compound and other taxanes in both drug-sensitive and P-gp overexpressing (resistant) cancer cell lines to demonstrate the relative efficacy. Researchers should determine the IC50 values for their specific breast cancer cell lines of interest empirically using the protocols detailed below.

Table 1: Illustrative IC50 Values of Taxanes in Sensitive and Resistant Cancer Cell Lines

| Cell Line Type | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |

| Parental (Sensitive) | This compound | 5 | N/A |

| Paclitaxel | 8 | N/A | |

| Docetaxel | 6 | N/A | |

| P-gp Overexpressing (Resistant) | This compound | 15 | 3 |

| Paclitaxel | 240 | 30 | |

| Docetaxel | 180 | 30 |

Note: The data in this table is illustrative and compiled from multiple sources. Actual values may vary depending on the specific cell lines and experimental conditions used.

Experimental Protocols

Two common and reliable methods for determining cytotoxicity are the MTT and SRB assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of the cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count breast cancer cells from the exponential growth phase.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-